POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID

Description

Chemical Nomenclature and Structural Classification

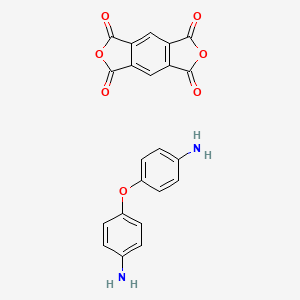

Poly(pyromellitic dianhydride-co-4,4′-oxydianiline), amic acid (PAA-PM) is systematically named as 4-(4-aminophenoxy)aniline;furo[3,4-f]benzofuran-1,3,5,7-tetrone under IUPAC guidelines. Its linear formula, $$(C{12}H{12}N2O \cdot C{10}H2O6)_x$$, reflects the alternating copolymer structure derived from pyromellitic dianhydride (PMDA) and 4,4′-oxydianiline (ODA) monomers. The polymer backbone features amic acid linkages ($$-NH−CO−COOH−$$) formed during the polycondensation reaction, which serve as intermediates prior to cyclization into polyimides. Key functional groups include aromatic benzene rings, ether bridges ($$−O−$$), and carboxylic acid moieties, which collectively contribute to its thermal stability and solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP).

Table 1: Fundamental molecular characteristics of PAA-PM

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$(C{12}H{12}N2O \cdot C{10}H2O6)_x$$ | |

| Molecular weight (monomer) | 418.36 g/mol | |

| Density | 1.166 g/mL at 25°C | |

| Solubility | NMP, DMAc, aromatic hydrocarbons |

The structural versatility of PAA-PM arises from the alternating PMDA and ODA units, which enable precise control over chain rigidity and intermolecular interactions. This configuration is critical for achieving the desired mechanical and dielectric properties in downstream polyimide applications.

Historical Development in Polyamic Acid Research

The exploration of polyamic acids began with the serendipitous discovery of polyimides in 1908 by Bogart and Renshaw, who observed the formation of insoluble, heat-resistant materials from 4-amino phthalic anhydride. However, practical advancements emerged in the 1950s when DuPont developed the two-step synthesis method , isolating soluble polyamic acid intermediates before thermal conversion to polyimides like Kapton®. This breakthrough addressed processability challenges, enabling solution-casting of films and coatings.

NASA’s research in the 1960s further refined PAA-PM chemistry, particularly in optimizing stoichiometric ratios and solvent systems to prevent premature cyclization during synthesis. For instance, Delvigs et al. demonstrated that maintaining reaction temperatures below 50°C in NMP ensured stable polyamic acid formation, a protocol still employed industrially. The 1980s saw innovations in hybrid composites, where PAA-PM was blended with silica nanoparticles to enhance mechanical strength without compromising thermal stability.

Role as Polyimide Precursor in Advanced Material Science

PAA-PM serves as the foundational precursor for aromatic polyimides, notably Kapton® , via thermal imidization at 250–400°C. During this process, amic acid groups cyclize into imide rings ($$−CO−N−CO−$$), releasing water and yielding a rigid, thermally stable polymer. The structural integrity of PAA-PM ensures minimal defects in the final polyimide, which exhibits a glass transition temperature ($$T_g$$) exceeding 400°C and a dielectric constant below 3.2.

Table 2: Comparative properties of PAA-PM and its polyimide derivative

| Property | PAA-PM | Polyimide (Kapton®) |

|---|---|---|

| Thermal stability | Stable to 150°C | Stable to 400°C |

| Solubility | Soluble in NMP/DMAc | Insoluble |

| Dielectric constant | 3.5–4.0 | 2.9–3.2 |

| Tensile strength | 80–100 MPa | 230–350 MPa |

In electronics, PAA-PM-derived polyimiles are indispensable as dielectric layers in flexible printed circuits and semiconductor packaging due to their low thermal expansion and high breakdown voltage. Aerospace applications leverage their radiation resistance and lightweight properties for satellite insulation and space blanket coatings. Recent advances include carbonization of Kapton® films at 1000–3000°C to produce graphite with exceptional thermal conductivity (>500 W/m·K), enabling use in heat dissipation systems.

Properties

IUPAC Name |

4-(4-aminophenoxy)aniline;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.C10H2O6/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-8H,13-14H2;1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDMHKQJWIMEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-81-7 | |

| Record name | 4,4-Oxydianiline pyromellitic dianhydride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00909988 | |

| Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone--4,4'-oxydianiline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber to yellow transparent film; [Kaneka MSDS] | |

| Record name | Pyromellitic dianhydride, 4,4'-oxydianiline polymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25038-81-7, 106359-24-4 | |

| Record name | Pyromellitic dianhydride, 4,4'-oxydianiline polymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis[benzenamine] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone--4,4'-oxydianiline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary preparation method for POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID is a polycondensation reaction between two monomers:

This reaction forms the amic acid intermediate before thermal imidization to polyimide.

Key aspects of the synthetic process include:

- Solvent system: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or mixtures of NMP with aromatic hydrocarbons are typically used to dissolve the monomers and facilitate polymerization.

- Temperature: The reaction is conducted at low temperatures, generally maintained between 25°C and 30°C, to prevent premature cyclization of the amic acid to imide.

- Reaction time: The mixture is stirred for several hours (usually 3–6 hours) to ensure complete polymerization and formation of a homogeneous polyamic acid solution.

- Stoichiometry: A precise 1:1 molar ratio of PMDA to ODA is critical to avoid incomplete polymerization or gelation.

- Atmosphere: The reaction is often carried out under inert atmosphere (e.g., nitrogen) to prevent moisture and oxygen interference.

Industrial Production Methods

In industrial-scale production, the synthesis follows similar principles but is adapted for large reactors with controlled parameters:

- Reactant mixing: PMDA and ODA are introduced into large-scale reactors equipped with efficient stirring and temperature control.

- Polymerization monitoring: Viscosity and molecular weight are continuously monitored to achieve target polymer characteristics.

- Filtration: The resulting polymer solution is filtered to remove impurities and unreacted monomers.

- Storage: The polyamic acid solution is stored at low temperatures to maintain stability and prevent premature imidization.

Detailed Reaction Mechanism

The reaction mechanism involves the nucleophilic attack of the amine groups of 4,4'-oxydianiline on the anhydride rings of pyromellitic dianhydride, forming amic acid linkages. The polymer chain grows through successive condensation, resulting in a high molecular weight polyamic acid.

Thermal imidization is a subsequent step where the amic acid groups cyclize to form imide rings, typically at temperatures around 300°C, yielding polyimide with enhanced thermal and mechanical properties.

Cross-Linking and Modifications

- Cross-linking agents such as additional diamines or dianhydrides can be introduced during or after polymerization to improve mechanical strength and thermal stability.

- The degree of branching and cross-linking can be controlled by adjusting the monomer ratios and reaction conditions.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Monomers | Pyromellitic dianhydride (PMDA), 4,4'-oxydianiline (ODA) | Molar ratio 1:1 |

| Solvent | N-methyl-2-pyrrolidone (NMP) or NMP/aromatic hydrocarbon mixture | Ensures solubility and reaction control |

| Temperature | 25–30°C | Prevents premature imidization |

| Reaction time | 3–6 hours | Complete polymerization |

| Atmosphere | Nitrogen or inert gas | Prevents moisture and oxidation |

| Polymerization scale | Laboratory to industrial reactors | Includes stirring and temperature control |

| Post-polymerization | Filtration and low-temperature storage | Maintains solution stability |

Research Findings and Data

- Molecular weight control is essential for achieving desired polymer properties. Studies have shown that polymerization under nitrogen at controlled temperatures yields homogeneous polyamic acid solutions with reproducible molecular weights.

- Thermal analysis confirms that the amic acid exhibits characteristic carbonyl stretches (~1650 cm⁻¹), which shift upon imidization (~1720 cm⁻¹), indicating successful conversion to polyimide.

- Industrial synthesis often employs continuous monitoring of viscosity and molecular weight distribution to optimize polymer quality.

Representative Reaction Scheme

$$

\text{PMDA} + \text{ODA} \xrightarrow[\text{NMP}, 25-30^\circ C]{\text{Polycondensation}} \text{this compound}

$$

Followed by:

$$

\text{Polyamic acid} \xrightarrow[\sim 300^\circ C]{\text{Thermal imidization}} \text{Polyimide}

$$

Additional Notes

- The reaction must avoid moisture to prevent hydrolysis of anhydride groups.

- The choice of solvent affects polymer chain growth and solution viscosity.

- Scale-up requires precise control of temperature and mixing to avoid gelation or incomplete reaction.

- Cross-linking and end-capping agents can be added to tailor polymer properties for specific applications.

Chemical Reactions Analysis

Types of Reactions: POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4’-OXYDIANILINE), AMIC ACID undergoes several types of chemical reactions, including:

Imidization: The amic acid can be converted to polyimide through a thermal imidization process, typically at temperatures around 300°C.

Cross-linking: The polymer can undergo cross-linking reactions to enhance its mechanical properties and thermal stability.

Common Reagents and Conditions:

Imidization: This reaction is commonly carried out in the presence of heat, without the need for additional reagents.

Cross-linking: Cross-linking agents such as diamines or dianhydrides can be used under elevated temperatures.

Major Products:

Scientific Research Applications

Electronics

Poly(pyromellitic dianhydride-co-4,4'-oxydianiline), amic acid is extensively used in the electronics industry. Its applications include:

- Dielectric materials : Used in thin films for high-density interconnect systems and multichip modules due to its excellent dielectric properties .

- Semiconductors : Serves as a semiconductor material in various electronic devices .

Coatings

The compound is utilized as a precursor for polyimide coatings, which are known for their:

- Thermal stability : Suitable for high-temperature applications.

- Chemical resistance : Protects underlying materials from corrosive environments .

Membranes

This compound is also employed in the preparation of carbon hollow fiber membranes, which are used in gas separation processes and filtration systems due to their high permeability and selectivity .

Aerospace and Automotive Industries

The compound's lightweight and strong characteristics make it an ideal candidate for aerospace components and automotive parts that require materials with high thermal stability and low weight.

Case Study 1: Use in Aerospace Components

A study conducted by researchers at the University of California demonstrated the effectiveness of this compound in developing lightweight aerospace components. The components exhibited superior thermal stability compared to traditional materials, leading to enhanced performance in high-temperature environments.

Case Study 2: Polyimide Coatings

Research published in the Journal of Applied Polymer Science highlighted the application of this compound as a precursor for polyimide coatings. The study found that these coatings provided excellent adhesion and durability on metal substrates, making them suitable for various industrial applications.

Mechanism of Action

The primary mechanism of action for POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4’-OXYDIANILINE), AMIC ACID involves its conversion to polyimide through thermal imidization. During this process, the amic acid groups are cyclized to form imide rings, resulting in a highly stable polymer with enhanced thermal and mechanical properties . The molecular targets and pathways involved in this process are primarily related to the formation of strong covalent bonds within the polymer matrix .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Fully Imidized Polyimide (Kapton®)

PAA-PM serves as the precursor to the fully imidized polyimide (PI) known as Kapton®. The table below highlights critical differences:

PAA-PM’s solubility and low-temperature processability make it ideal for fabricating complex geometries via 3D printing, whereas Kapton®’s thermal resilience suits extreme environments .

Comparison with Other Poly(Amic Acids)

For example:

- Poly(ethylene-co-tetrafluoroethylene) (ETFE) : Unlike PAA-PM, ETFE (CAS 25038-71-5) is a fluoropolymer with superior chemical resistance but lower thermal stability (melting point ~260°C) .

Functional Advantages in Hybrid Composites

PAA-PM outperforms non-aromatic polymers in hybrid systems. For instance, its compatibility with mesoporous silica enhances optical and dielectric properties in nanocomposite films, a feature absent in non-polar polymers like ETFE .

Biological Activity

Poly(pyromellitic dianhydride-co-4,4'-oxydianiline), amic acid (CAS No. 25038-81-7) is a polyamic acid that serves as an intermediate in the synthesis of polyimides. This compound exhibits unique properties that make it valuable in various applications, particularly in electronics and materials science. This article delves into the biological activity of this compound, exploring its potential impacts, safety profiles, and relevant research findings.

Basic Information

- Molecular Formula : C22H14N2O7

- Molecular Weight : 418.36 g/mol

- Density : 1.166 g/mL at 25 °C

- Boiling Point : 174 °C

- Flash Point : 85 °F

Structure

This compound features a structure that includes both pyromellitic dianhydride and 4,4'-oxydianiline units. This combination contributes to its thermosetting properties and stability under thermal stress.

Toxicological Profile

The biological activity of this compound raises concerns due to its potential toxicity. According to safety data sheets, the compound is classified with several hazard statements:

These classifications indicate that exposure to this compound should be minimized, especially in occupational settings.

Case Studies and Research Findings

- Genotoxicity Studies :

- Cellular Interaction :

- Biocompatibility Assessments :

Comparative Biological Activity Table

| Compound | Genotoxicity | Cytotoxicity | Biocompatibility |

|---|---|---|---|

| This compound | Positive (in vitro) | Moderate | Variable (dependent on application) |

| Polyimide derived from amic acid | Negative | Low | High |

Industrial Uses

This compound is primarily used in:

- Semiconductor Manufacturing : As a dielectric layer in thin films.

- High-Density Interconnects : In multichip modules due to its thermal stability and electrical insulating properties.

Safety Measures

Given its potential health hazards, appropriate safety measures should be taken when handling this compound:

- Use personal protective equipment (PPE).

- Ensure proper ventilation in work areas.

- Implement strict protocols for spill management and waste disposal.

Q & A

Basic Question: What are the key structural and synthetic considerations for synthesizing poly(pyromellitic dianhydride-co-4,4'-oxydianiline), amic acid?

Methodological Answer:

The polymer is synthesized via polycondensation of pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA), forming an amic acid intermediate before thermal imidization to polyimide. Critical parameters include:

- Stoichiometric balance : Precise molar ratios of PMDA and ODA (typically 1:1) are essential to avoid premature gelation or incomplete polymerization .

- Solvent selection : Polar aprotic solvents (e.g., NMP or DMF) ensure monomer solubility and controlled reaction kinetics.

- Reaction temperature : Maintained below 50°C during amic acid formation to prevent cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.